(4-Formylphenyl)methanesulfonyl chloride
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Overview
Description
(4-Formylphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H7ClO3S. It is an analogue of 4-Hydroxybenzenemethanesulfonyl chloride and a derivative of 4-Hydroxybenzyl alcohol. This compound is used as a reagent in various chemical syntheses, including the synthesis of conjugates used in medical treatments such as acute myeloid leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Formylphenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-formylphenylmethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the sulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (4-Formylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions catalyzed by polyphenol oxidase.
Substitution: It reacts with alcohols to form methanesulfonates, which are intermediates in substitution reactions.
Common Reagents and Conditions:
Oxidation: Polyphenol oxidase is commonly used as a catalyst.
Substitution: Alcohols and non-nucleophilic bases are used in the formation of methanesulfonates.
Major Products:
Oxidation: The major products are oxidized phenols.
Substitution: The major products are methanesulfonates, which can be further used in various chemical reactions.
Scientific Research Applications
(4-Formylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It participates in the synthesis of conjugates used in biological studies.
Mechanism of Action
The mechanism of action of (4-Formylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It functions as a source of the “CH3SO2+” synthon, which can react with nucleophiles such as alcohols and amines. This reactivity allows it to participate in various chemical reactions, forming stable products such as methanesulfonates .
Comparison with Similar Compounds
4-Hydroxybenzenemethanesulfonyl Chloride: An analogue used in similar chemical reactions.
4-Hydroxybenzyl Alcohol: A derivative used in the synthesis of (4-Formylphenyl)methanesulfonyl chloride.
Uniqueness: this compound is unique due to its specific reactivity and applications in the synthesis of medical conjugates. Its ability to participate in oxidation and substitution reactions makes it a versatile reagent in both research and industrial settings .
Properties
IUPAC Name |
(4-formylphenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S/c9-13(11,12)6-8-3-1-7(5-10)2-4-8/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYACRWBDYWSGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801281255 |
Source
|
Record name | 4-Formylbenzenemethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801281255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-28-6 |
Source
|
Record name | 4-Formylbenzenemethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Formylbenzenemethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801281255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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